molecular formula C17H36OS B14291518 16-Methoxyhexadecane-1-thiol CAS No. 115422-11-2

16-Methoxyhexadecane-1-thiol

Cat. No.: B14291518
CAS No.: 115422-11-2
M. Wt: 288.5 g/mol
InChI Key: LKYHXNVMXYFGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-Methoxyhexadecane-1-thiol is an organic compound belonging to the class of thiols. Thiols are characterized by the presence of a sulfur-hydrogen (–SH) group attached to a carbon atom. This compound is particularly interesting due to its unique structure, which includes a methoxy group (–OCH₃) attached to the 16th carbon of a hexadecane chain, and a thiol group at the first carbon. The molecular formula of this compound is C₁₇H₃₆OS.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-Methoxyhexadecane-1-thiol can be achieved through a multi-step process. One common method involves the reaction of 1-bromohexadecane with thiourea to form hexadecane-1-thiol. Subsequently, the methoxy group can be introduced through a nucleophilic substitution reaction using sodium methoxide in methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 16-Methoxyhexadecane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 16-Methoxyhexadecane-1,1’-disulfide.

    Substitution: Thioethers such as 16-methoxyhexadecane-1-yl methyl sulfide.

Scientific Research Applications

16-Methoxyhexadecane-1-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 16-Methoxyhexadecane-1-thiol primarily involves its thiol group, which can form strong bonds with metal ions and participate in redox reactions. The thiol group can undergo oxidation to form disulfides, which can further interact with biological molecules. This compound can modulate the redox state of cellular thiols, affecting various cellular pathways and functions .

Comparison with Similar Compounds

Uniqueness: 16-Methoxyhexadecane-1-thiol is unique due to the presence of both a methoxy group and a thiol group, which imparts distinct chemical properties and reactivity. The methoxy group increases the compound’s hydrophobicity and can influence its interaction with other molecules, making it particularly useful in creating specialized coatings and in nanoparticle synthesis .

Properties

CAS No.

115422-11-2

Molecular Formula

C17H36OS

Molecular Weight

288.5 g/mol

IUPAC Name

16-methoxyhexadecane-1-thiol

InChI

InChI=1S/C17H36OS/c1-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h19H,2-17H2,1H3

InChI Key

LKYHXNVMXYFGPH-UHFFFAOYSA-N

Canonical SMILES

COCCCCCCCCCCCCCCCCS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.